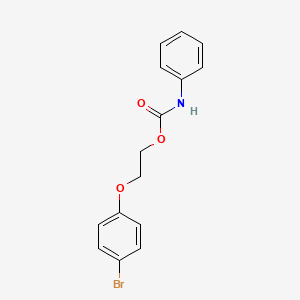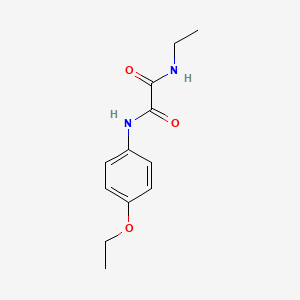
N-(4,5-dimethoxy-2-nitrobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dimethoxy-2-nitrobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalate, commonly known as DMPEA-Oxalate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
DMPEA-Oxalate has been extensively studied for its potential applications in various scientific fields, including pharmacology, neurology, and oncology. In pharmacology, DMPEA-Oxalate has been shown to possess anti-inflammatory and analgesic properties. In neurology, it has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, DMPEA-Oxalate has been shown to inhibit the growth of cancer cells and may have potential applications in cancer therapy.
Wirkmechanismus
The exact mechanism of action of DMPEA-Oxalate is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitters and receptors in the brain. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its neuroprotective and analgesic effects.
Biochemical and Physiological Effects:
DMPEA-Oxalate has been shown to have various biochemical and physiological effects. It has been found to increase the levels of antioxidant enzymes in the brain, which may contribute to its neuroprotective effects. It has also been shown to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. In addition, it has been found to increase the levels of endorphins in the brain, which may contribute to its analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DMPEA-Oxalate is that it is relatively easy to synthesize and purify, which makes it a useful compound for laboratory experiments. However, one of the limitations of DMPEA-Oxalate is that its exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.
Zukünftige Richtungen
There are several future directions for research involving DMPEA-Oxalate. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential applications in cancer therapy. Additionally, further studies are needed to elucidate the exact mechanism of action of DMPEA-Oxalate and to investigate its potential applications in other scientific fields.
Synthesemethoden
DMPEA-Oxalate can be synthesized by reacting N-methyl-2-(2-pyridinyl)ethanamine with 4,5-dimethoxy-2-nitrobenzyl chloride in the presence of a base. The resulting compound is then treated with oxalic acid to obtain DMPEA-Oxalate in crystalline form.
Eigenschaften
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4.C2H2O4/c1-19(9-7-14-6-4-5-8-18-14)12-13-10-16(23-2)17(24-3)11-15(13)20(21)22;3-1(4)2(5)6/h4-6,8,10-11H,7,9,12H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWCZIZADKNHIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4943033.png)

![2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis[N-(4-methylphenyl)acetamide]](/img/structure/B4943061.png)
![N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4943073.png)
![N-[(3,4-dimethylphenyl)(phenyl)methyl]urea](/img/structure/B4943080.png)
![N~1~-cycloheptyl-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4943085.png)
![4-(2-{[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4943088.png)
![2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B4943116.png)

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(5-chloro-1H-benzimidazol-2-yl)-N-methylethanamine](/img/structure/B4943133.png)
![N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B4943140.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-ethoxypropyl)-2-indanecarboxamide](/img/structure/B4943142.png)
![N-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4943143.png)